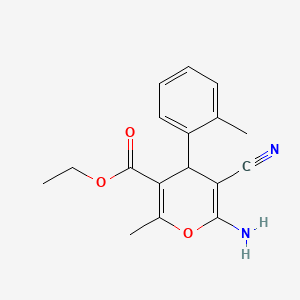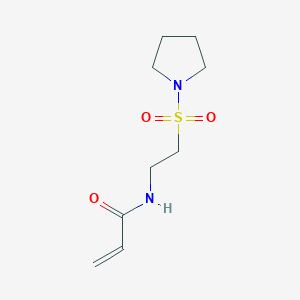
ethyl 6-amino-5-cyano-2-methyl-4-(2-methylphenyl)-4H-pyran-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Ethyl 6-amino-5-cyano-2-methyl-4-(2-methylphenyl)-4H-pyran-3-carboxylate” is a chemical compound with the linear formula C16H16N2O3 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . The pyran ring in this compound adopts a twisted boat conformation .
Molecular Structure Analysis
In the molecular structure of this compound, the pyran ring adopts a twisted boat conformation . The tolyl rings and carboxylate group are attached to the pyran ring with specific torsion angles . The ethyl group is disordered over two orientations .
Applications De Recherche Scientifique
Theoretical Characterization and Supra-Molecular Assemblies
Ethyl 6-amino-5-cyano-2-methyl-4-(2-methylphenyl)-4H-pyran-3-carboxylate has been theoretically characterized using Density Functional Theory (DFT) calculations. A study by Chowhan et al. (2020) focused on analyzing the supra-molecular assemblies formed in the solid state of this compound, revealing significant polarization due to electron withdrawing (CN) and electron donating (NH2) groups. The study highlights unconventional π–hole interactions involving the compound’s double bonds, contributing to its molecular structure and potential applications in material science (Chowhan et al., 2020).
Synthesis and Structural Studies
Ethyl 6-amino-5-cyano-2-methyl-4-(2-methylphenyl)-4H-pyran-3-carboxylate has been synthesized and studied for its structural properties. Nesterov et al. (2001) described the crystal structures of similar pyran compounds, emphasizing their boat conformations and intermolecular hydrogen bonding. These structural studies are crucial for understanding the compound's physical characteristics and potential applications in material chemistry (Nesterov & Viltchinskaia, 2001).
Ultrasound-Assisted Synthesis and Applications
The compound's synthesis has been explored using ultrasound-assisted methods. A study by Kumbhani et al. (2022) demonstrated the synthesis of a series of ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate derivatives using an ultrasound-assisted one-pot multi-component reaction. This method's advantages include the use of simple chemicals, reduced reaction time, and high yields, making it an efficient approach for synthesizing this compound for various applications (Kumbhani et al., 2022).
Multifunctional Synthetic Protocol and Catalytic Applications
A multifunctional synthetic protocol for this compound was developed by Kumar et al. (2014), using K2CO3 as a catalyst under water solvent. The study emphasizes the high yield and ease of synthesis, which could be relevant for industrial applications requiring large-scale production of the compound. The study provides insights into the catalytic processes and their potential applications in organic synthesis (Kumar et al., 2014).
Safety and Hazards
Propriétés
IUPAC Name |
ethyl 6-amino-5-cyano-2-methyl-4-(2-methylphenyl)-4H-pyran-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-4-21-17(20)14-11(3)22-16(19)13(9-18)15(14)12-8-6-5-7-10(12)2/h5-8,15H,4,19H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZNDCGLZMWQZMF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C(C1C2=CC=CC=C2C)C#N)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 6-amino-5-cyano-2-methyl-4-(2-methylphenyl)-4H-pyran-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-(2,3-Dihydro-1,4-benzodioxin-3-yl)-1-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2379450.png)

![N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea](/img/structure/B2379452.png)


![2-Azabicyclo[2.2.1]hept-5-en-3-ylmethanol](/img/structure/B2379455.png)
![[2-(2-Chloro-4-fluoroanilino)-2-oxoethyl] 3-methylthiophene-2-carboxylate](/img/structure/B2379456.png)
![Tert-butyl (1R,5S,6R)-6-hydroxy-7,7-dimethyl-2-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B2379457.png)
![4-chloro-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-3-nitrobenzamide](/img/structure/B2379459.png)